molecular formula C12H16ClN3 B2970267 (R)-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride CAS No. 1354018-48-6

(R)-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride

Cat. No.: B2970267
CAS No.: 1354018-48-6
M. Wt: 237.73
InChI Key: HUUSNXGBTBKCSU-UTONKHPSSA-N
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Description

®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring attached to a benzonitrile moiety through an aminomethyl linkage, and it is commonly used in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

4-[[[(3R)-pyrrolidin-3-yl]amino]methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-12-5-6-14-9-12;/h1-4,12,14-15H,5-6,8-9H2;1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSNXGBTBKCSU-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Aminomethylation: The pyrrolidine ring is then functionalized with an aminomethyl group. This can be achieved using formaldehyde and a suitable amine under reductive amination conditions.

    Coupling with Benzonitrile: The aminomethylated pyrrolidine is then coupled with a benzonitrile derivative. This step often involves nucleophilic substitution reactions where the aminomethyl group acts as a nucleophile attacking the benzonitrile carbon.

Industrial Production Methods

In industrial settings, the production of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are employed.

    Catalysis: Catalysts such as palladium or other transition metals may be used to facilitate the coupling reactions.

    Purification: The final product is purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, thiolates.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and structural biology.

Medicine

Medically, ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    4-((Pyrrolidin-3-ylamino)methyl)benzonitrile: The non-hydrochloride form, which may have different solubility and stability properties.

    4-((Pyrrolidin-2-ylamino)methyl)benzonitrile hydrochloride: A similar compound with a different position of the pyrrolidine ring, potentially leading to different reactivity and biological effects.

Uniqueness

®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets. This stereochemistry often results in higher selectivity and potency in its applications compared to its analogs.

This detailed overview provides a comprehensive understanding of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, covering its synthesis, reactions, applications, and unique properties

Biological Activity

(R)-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, also known by its CAS number 1173043-87-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression and other diseases. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆ClN₃
  • Molecular Weight : 237.73 g/mol
  • CAS Number : 1173043-87-2

Research indicates that this compound acts primarily as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and associated with various cancers, including acute myeloid leukemia (AML). By inhibiting LSD1, the compound may promote differentiation and apoptosis in cancer cells.

In Vitro Studies

In a study focused on LSD1 inhibitors, a derivative of this compound demonstrated a dissociation constant (KdK_d) of 22 nM and an IC₅₀ value of 57 nM against LSD1. This indicates a strong binding affinity and potential for therapeutic use in cancer treatment . Additionally, in human THP-1 AML cells, the compound was found to upregulate the expression of CD86, a marker associated with immune activation .

Comparative Analysis

A comparative analysis of various LSD1 inhibitors shows that this compound exhibits improved selectivity over the hERG ion channel compared to other compounds like GSK-690, which is critical for reducing potential side effects related to cardiac toxicity .

CompoundKdK_d (nM)IC₅₀ (nM)Selectivity over hERG
(R)-4-Pyrrolidin2257Improved
GSK-690Not reportedNot reportedLower

Study on Acute Myeloid Leukemia

In a pivotal study involving THP-1 cells, treatment with this compound led to significant changes in gene expression profiles associated with cell cycle regulation and apoptosis. The results indicated enhanced differentiation of AML cells when treated with this compound, suggesting its role as a potential therapeutic agent in hematological malignancies .

Scaffold-Hopping Approach

The development of this compound was part of a broader scaffold-hopping strategy aimed at generating novel LSD1 inhibitors. This approach allowed researchers to modify existing structures to enhance biological activity and selectivity. The versatility demonstrated by this compound highlights its potential as a lead candidate for further drug development .

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